ethyl 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
ethyl 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a thieno[2,3-c]pyridine core, and an ethyl ester group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the furan ring and the ethyl ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
ethyl 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ethyl 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Furan derivatives: Compounds containing the furan ring, which may have similar chemical reactivity and biological activities.
Thieno[2,3-c]pyridine derivatives: Compounds with the thieno[2,3-c]pyridine core, which may share similar structural features and applications.
Ethyl ester derivatives: Compounds with the ethyl ester group, which may have comparable chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.ClH/c1-3-21-16(20)13-10-6-7-18(2)9-12(10)23-15(13)17-14(19)11-5-4-8-22-11;/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWVTCLNVYDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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